Boric acid

BH3O3

B(OH)3

H3BO3

B(OH)3

BH3O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BH3O3

B(OH)3

H3BO3

B(OH)3

BH3O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in hot water, partially soluble in cold water

Solubility: in glycerol 17.5% at 25 °C; ethylene glycol 18.5% at 25 °C; in methanol 173.9 g/L at 25 °C; in ethanol 94.4 g/L at 25 °C; in acetone 0.6% at 25 °C; ethyl acetate 1.5% at 25 °C

Water solubility: 2.52% at 0 °C; 3.49% at 10 °C; 4.72% at 20 °C; 6.23% at 30 °C; 8.08% at 40 °C; 10.27% at 50 °C; 12.97% at 60 °C; 15.75% at 70 °C; 19.10% at 80 °C; 23.27% at 90 °C; 27.53% at 100 °C

Solubility in water is increased by hydrochloric acid

In water, 5.0X10+4 mg/L at 25 °C

50 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 5.6

Synonyms

Canonical SMILES

Antimicrobial Properties:

Boric acid exhibits mild to moderate antifungal and antibacterial activity. It disrupts fungal cell membrane integrity and inhibits certain bacterial enzymes []. Researchers investigate its potential for treating various infections, including:

- Vulvovaginal candidiasis (VVC): Studies demonstrate its effectiveness in treating and preventing recurrent VVC, often as a first-line alternative to azole antifungals due to increasing resistance [].

- Bacterial vaginosis (BV): While less effective than standard treatments alone, research suggests boric acid might be beneficial in combination therapy with other medications [].

Buffering Agent:

Boric acid, along with its conjugate base borate (BO3−), forms borate buffer solutions. These solutions maintain a stable pH in a specific range, making them crucial for various biological experiments. They are commonly used in:

- Enzyme assays: Maintaining a constant pH is essential for optimal enzyme activity and accurate measurements [].

- Cell culture studies: Borate buffers help regulate the environment surrounding cells in culture, ensuring their viability and proper function [].

Neutron Absorber:

The specific isotope boron-10 (¹⁰B) in boric acid has a high neutron absorption cross-section. This property makes it valuable in nuclear research and technology:

- Nuclear reactor control: Boric acid solutions are used as control rods in some reactors to absorb excess neutrons, regulating the chain reaction and preventing overheating [].

- Neutron capture therapy: Researchers are exploring the use of boron-10 compounds, including boric acid derivatives, for targeted cancer treatment. These compounds are selectively taken up by cancer cells and, upon neutron irradiation, release energy that destroys the cells [].

Other Applications:

Boric acid is also used in various scientific research fields, including:

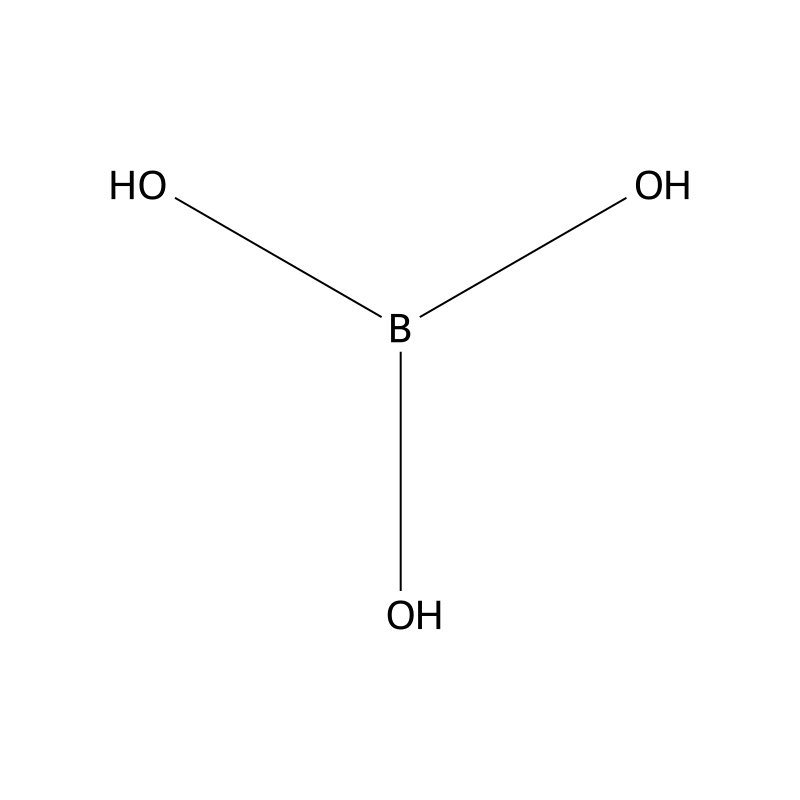

Boric acid, with the chemical formula , is an inorganic compound that serves as a weak monobasic Lewis acid. It is also referred to as hydrogen borate, boracic acid, and orthoboric acid. Under standard conditions, it appears as a colorless crystalline solid or a white powder. Boric acid naturally occurs in minerals such as sassolite and is a component of various naturally occurring compounds like borax and colemanite. It is soluble in water and has applications across multiple fields, including medicine, agriculture, and industry .

Boric acid is considered moderately toxic upon ingestion. High doses can cause nausea, vomiting, and diarrhea. Chronic exposure can damage the liver and kidneys. Boric acid is not flammable but can irritate the skin and eyes.

Safety Precautions:

- Wear gloves and eye protection when handling boric acid.

- Do not ingest boric acid.

- Wash hands thoroughly after handling.

- Keep out of reach of children and pets.

- Dehydration Reactions:

- Upon heating to , boric acid converts to metaboric acid:

- Further heating at produces tetraboric acid:

- At , it decomposes into boron trioxide:

- Upon heating to , boric acid converts to metaboric acid:

- Esterification:

- Boric acid reacts with alcohols to form borate esters, typically in the presence of a dehydrating agent:

- Boric acid reacts with alcohols to form borate esters, typically in the presence of a dehydrating agent:

- Hydrolysis of Boron Trihalides:

- Boric acid can be synthesized from boron trihalides (e.g., boron trichloride) through hydrolysis:

- Boric acid can be synthesized from boron trihalides (e.g., boron trichloride) through hydrolysis:

These reactions demonstrate the versatility of boric acid in both synthetic and thermal processes .

Boric acid exhibits several biological activities, including:

- Antiseptic Properties: It has been used in low concentrations as an antiseptic for minor cuts and burns.

- Antifungal Activity: Boric acid can inhibit the growth of fungi, making it useful in treating fungal infections.

- Insecticide: It is effective against various pests, including cockroaches and ants, due to its desiccating properties.

Recent studies have also indicated its potential role as an antidote for aluminum phosphide poisoning by neutralizing toxic phosphine gas .

Boric acid can be synthesized through various methods:

- From Borax:

- The most common method involves reacting borax with a mineral acid (e.g., hydrochloric or sulfuric acid):

- The most common method involves reacting borax with a mineral acid (e.g., hydrochloric or sulfuric acid):

- Hydrolysis of Diborane:

- Diborane reacts with water to produce boric acid:

- Diborane reacts with water to produce boric acid:

- Hydrolysis of Boron Trihalides:

Boric acid has diverse applications across various industries:

- Pharmaceuticals: Used as an antiseptic and antifungal agent.

- Agriculture: Acts as an insecticide and herbicide.

- Manufacturing: Employed in glass production, ceramics, and fiberglass.

- Fire Retardant: Used in materials to enhance fire resistance.

- Neutron Absorber: Utilized in nuclear reactors to control fission rates .

Research has demonstrated that the presence of polyols (e.g., glycerol) significantly enhances the acidity of boric acid solutions, leading to the formation of mannitoboric acid. This interaction increases the effectiveness of boric acid in biological systems and industrial applications .

Additionally, studies indicate that boric acid can effectively interact with aluminum phosphide to reduce its toxicity, highlighting its potential role in medical applications .

Several compounds share similarities with boric acid, each possessing unique properties:

| Compound | Chemical Formula | Properties & Uses |

|---|---|---|

| Metaboric Acid | HBO₂ | Intermediate product; less acidic than boric acid. |

| Tetraboric Acid | H₂B₄O₇ | Formed from metaboric acid; used in glassmaking. |

| Boron Trioxide | B₂O₃ | High melting point; used in ceramics and glass. |

| Sodium Borate | Na₂B₄O₇ | Commonly known as borax; used in detergents. |

| Boron Trichloride | BCl₃ | Used in organic synthesis; highly reactive. |

Boric acid stands out due to its mild acidity and extensive applications across various fields compared to its counterparts .

Industrial-scale boric acid production primarily utilizes boron-rich minerals such as colemanite (Ca₂B₆O₁₁·5H₂O) and borax (Na₂B₄O₇·10H₂O). Two dominant methods prevail:

Colemanite-Sulfuric Acid Reaction:

Colemanite reacts with sulfuric acid (H₂SO₄) in a batch process, forming boric acid and gypsum (CaSO₄·2H₂O) as byproducts [5] [6]. The reaction proceeds as:

$$

\text{Ca}2\text{B}6\text{O}{11} \cdot 5\text{H}2\text{O} + 2\text{H}2\text{SO}4 \rightarrow 6\text{H}3\text{BO}3 + 2\text{CaSO}4 + 4\text{H}2\text{O}

$$

Gypsum is filtered, and boric acid crystallizes upon cooling. This method achieves 94–97% purity before refining [4].Borax Conversion:

Borax reacts with hydrochloric or sulfuric acid:

$$

\text{Na}2\text{B}4\text{O}7 \cdot 10\text{H}2\text{O} + 2\text{HCl} \rightarrow 4\text{H}3\text{BO}3 + 2\text{NaCl} + 5\text{H}_2\text{O}

$$

Optimal borax solution concentration is 1,180 kg/m³, yielding 91% production efficiency after refining [4].

Reaction Mechanisms with Boron Minerals

Colemanite Processing Technologies

Calcination enhances colemanite reactivity. Heating at 450°C removes crystalline water, increasing dissolution rates in ammonium carbonate solutions [3]:

$$

\text{Ca}2\text{B}6\text{O}{11} \cdot 5\text{H}2\text{O} \xrightarrow{\Delta} \text{Ca}2\text{B}6\text{O}{11} + 5\text{H}2\text{O}

$$

Post-calcination, leaching with ammonium carbonate follows pseudohomogeneous kinetics, with an activation energy of 59.03 kJ/mol [3].

Borax Conversion Mechanisms

Borax dissolution in sulfuric acid involves protonation of borate ions, forming boric acid monomers. Crystallization kinetics depend on pH and temperature, with 98°C inducing rapid precipitation at higher concentrations [4].

Advanced Synthesis Approaches

Ammonium Carbonate Leaching:

Calcined colemanite leached in ammonium carbonate avoids gypsum waste, producing soluble calcium carbonate [3]. This method reduces environmental impact compared to sulfuric acid routes.Catalytic Esterification:

Boric acid catalyzes esterification and transesterification reactions under mild conditions, enabling in-situ production during organic synthesis [2].

Green Chemistry Applications

- Waste Minimization:

Recycling gypsum byproducts into construction materials reduces landfill use [6]. - Energy Efficiency:

Substituting coal with clean energy in boron processing lowers the carbon footprint, reducing the global warming potential by 15–20% [7].

Economic Analysis of Production Methods

| Parameter | Colemanite-Sulfuric Acid [6] | Borax Conversion [4] |

|---|---|---|

| Capital Cost (100 kt/y) | $170.7 million | $120 million |

| Operating Cost (annual) | $70.1 million | $50 million |

| Boric Acid Purity | >99.6% | 94–97% (pre-refine) |

| Payback Period | 6.3 years | 5.1 years |

Key cost drivers include raw materials (30.3% of operating costs) and facility maintenance (41.9%) [6]. Borax-based methods remain economically favorable for high-purity demands, while colemanite processes dominate in regions with abundant mineral reserves.

Physical Description

DryPowder; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals

PelletsLargeCrystals

Colourless, odourless, transparent crystals or white granules or powder; slightly unctuous to the touch; occurs in nature as the mineral sassolite

Solid

ODOURLESS COLOURLESS CRYSTALS OR WHITE POWDER.

Odorless white solid.

Color/Form

Colorless triclinic crystals

White waxy triclinic solid plates

Boiling Point

300

572°F

Density

1.5 g/cu cm

Relative density (water = 1): 1.5

1.435

LogP

0.18

-1.09

Odor

Melting Point

169

170.9 °C

171°C

340°F

UNII

Related CAS

13813-79-1 (H3(10)BO3)

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Aqueous solutions of boric acid are used topically for ophthalmic irrigation to cleanse, refresh, and soothe irritated eyes. Aqueous solutions of boric acid also are used for removal of loose foreign material, air pollutants (e.g., smog, pollen), or chlorinated water.

Boric acid, borates and perborates have been used as mild antiseptics or bacteriostats in eyewashes, mouthwashes, burn dressings, and diaper rash powders; however, the effectiveness of boric acid has largely been discredited.

MEDICATION (VET): Antibacterial and antifungal. Used chiefly in aqueous solutions or powders for external use.

A double-blind comparison was made of the use of 14 daily intravaginal gelatin capsules containing 600 mg of boric acid powder versus the use of identical capsules containing 100,000 U nystatin diluted to volume with cornstarch for the treatment of vulvovaginal candidiasis albicans. Cure rates for boric acid were 92% at 7 to 10 days after treatment and 72% at 30 days, whereas the nystatin cure rates were 64% at 7 to 10 days and 50% at 30 days. The speed of alleviation of signs and symptoms was similar for the two drugs. There were no untoward side effects, and cervical cytologic features were not affected.

Pharmacology

Boric Acid is a weakly acidic hydrate of boric oxide with mild antiseptic, antifungal, and antiviral properties. The exact mechanism of action of boric acid is unknown; generally cytotoxic to all cells. It is used in the treatment of yeast infections and cold sores.

MeSH Pharmacological Classification

ATC Code

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA03 - Boric acid

Mechanism of Action

Boric acid and its derivatives have been shown to promote riboflavinuria in both animals and man. Boric acid complexes with the polyhydroxyl ribitol side chain of riboflavin and greatly increases its water solubility.

Vapor Pressure

Vapor pressure at 20 °C: negligible

Pictograms

Health Hazard

Impurities

Other CAS

11129-12-7

13813-79-1

11113-50-1

Wikipedia

Drug Warnings

Borax and boric acid used in powders and ointments have resulted in serious poisonings and death.

An outbreak of an illness in a newborn nursery consisting of vomiting, diarrhea, dehydration, and exfoliative dermatitis was mistakenly thought to be due to an infectious agent because Staphylococcus aureus was cultured from the nose, throat, and feces in two patients. The clinical picture was similar to Ritter's disease. However, because S. aureus was not found in other hospital cultures, boric acid toxicity was subsequently considered. It was discovered as a contaminant of the infant formula. Three infants died.

Boric acid enhanced action of hypnotics, but devoid of activity itself.

Patients using boric acid ophthalmic solutions should be advised to consult a physician if ocular pain or visual changes occur, they experience continued ocular redness or irritation, or the condition worsens or persists. Patients with open wounds in or near the eyes should be advised to seek immediate medical treatment.

Biological Half Life

The kinetics of elimination of boron have been evaluated in human volunteers given boric acid via the intravenous and oral routes. The half-life for elimination was the same by either route in these studies and was approximately 21 hr.

A mean half-life of 13.4 hours (range, 4 to 28 hours) was reported in nine human cases of poisoning /with boric acid/.

In humans, the reported excretion half-life is between 13 and 21 hr.

The elimination half-life reported for rats is 4.6 hr.

... Excretion is relatively rapid, occurring over a period of a few to several days, with a half-life of elimination of 24 hr or less.

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Agrochemicals -> Insecticides

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Cosmetics -> Antimicrobial

Methods of Manufacturing

(1) By adding hydrochloric or sulfuric acid to a solution of borax and crystallizing. (2) From weak borax brines, by extraction with a kerosine solution of chelating agent such as 2-ethyl-1,3-hexanediol, or other polyols. Borates are stripped from the chelate by sulfuric acid

Boric acid is produced mainly from sodium- or calcium-containing borate ores. The mined ore is crushed and ground before being reacted with sulfuric acid in the presence of a hot aqueous recycled liquor containing some boric acid. The resultant slurry contains insoluble gangue and either calcium or sodium sulfate by-product. After separation of unwanted insoluble gangue, recovery of the boric acid product is similar to that for borax.

Crushed kernite ore is reacted with sulfuric acid in recycled weak liquor (contains low concentration of borates) at 100 °C. Coarse gangue is separated by rake classifiers and fine particles are settled in a thickener. The boric acid strong liquor (high borate concentration) is nearly saturated with sodium sulfate. Complete solubility of sodium sulfate is maintained throughout the process by careful control of pH and temperature. The strong liquor is filtered at 98 °C and boric acid crystallized in two stages using continuous evaporative crystallizers. The temperature is dropped to 70 °C in the first stage and to 35 °C in the second. Crystals are filtered and washed with progressively weaker liquor in a countercurrent fashion. The final product is dried in rotary driers and screened for packaging.

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other chemical product and preparation manufacturing

Electrical equipment, appliance, and component manufacturing

Fabricated metal product manufacturing

Laboratory Use

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Oil and gas drilling, extraction, and support activities

Organic fiber manufacturing

Paint and coating manufacturing

Paper manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Photographic film (typical silver halide film) processing chemistry.

Plastic material and resin manufacturing

Utilities

Wood product manufacturing

resale of chemicals

Boric acid (H3BO3): ACTIVE

Boric acid: ACTIVE

Its use as preservative in beverages & foods is prohibited by national & state legislation.

Method of purification: Recrystallization

Used during drilling operations at approximately 0.05 percent by volume in hydraulic fracturing fluid /Borate salts/ [

The name boric acid is usually associated with orthoboric acid B(OH)3, which is the only industrially important form of boric acid. It is found in nature as the mineral sassolite and is also the predominant form of boron in natural waters and an important form in biological systems.

Analytic Laboratory Methods

Method: AOAC 969.26, Boric Acid in Caviar; Spectrophotometric method; Analyte: boric acid; Matrix: caviar; Detection Limit: not provided.

Method: AOAC 970.34, Boric Acid in Food; Titrimetric method; Analyte: boric acid; Matrix: deodorants and antiperspirants; Detection Limit: not provided.

Method: AOAC 972.19, Boric Acid in Food; Atomic absorption spectrophotometric method ; Analyte: boric acid; Matrix: food; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for BORIC ACID (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Boric acid enhanced action of hypnotics, but devoid of activity itself.

The usefulness of N-acetylcysteine (NAC) as a chelating agent was studied for ... boric acid. Mature Sprague-Dawley rats were intoxicated; urinary excretion rates of intoxicant and total urine volume were determined during treatment. N-acetylcysteine proved to be the most effective agent at increasing the excretion of boron and was also able to reverse the oliguria associated with this chemical.

... Previous results have shown that exposure of pregnant rats on GD10 to either hyperthermia (42C) or boric acid (BA) specifically targets segmentation patterns. Exposure to hyperthermia increased the prevalence of fused and/or reduced numbers of vertebrae and ribs, primarily in the thoracic area. BA (500-1000 mg/kg, single oral dose) resulted in a significant increase in segmentation defects similar to those seen after hyperthermia, with a greater incidence in lumbar defects. In this study, we focused on the interaction of these two agents and their effects on axial skeletal development. Pregnant rats were treated on GD10 as follows: Anesthesia with Nembutal (30 mg/kg), followed by oral dosing with either water or BA (500 mg/kg) and immersion in a water bath at 37C (30 min) or 42C (rectal temp maintained at 42C for 5 min). After delivery, pups were evaluated on postnatal day (PND) 1 and 3 for number, sex, and weight. No differences were seen in litter size, pup survival, or pup weight in any of the groups. On PND3, pups were examined and processed for skeletal staining with alizarin red and alcian blue. Preliminary data indicate an increase in skeletal alterations with BA+37C (47%), water+42C (75%), or BA+42C (67%), as compared to water+37C controls (0%). Alterations included defects in ribs and vertebrae and a decrease in the number of presacral vertebrae. Because the incidence of segmentation defects in the water+42C group was high, any interaction between BA and hyperthermia might have been obscured...

Stability Shelf Life

...Stable up to 100 °C

Dates

[Preparation of Fe

Fengya Wang, Liang FengPMID: 34505433 DOI: 10.3724/SP.J.1123.2021.06003

Abstract

Tea is one of the most popular beverages worldwide, and its quality is often affected by the excessive pesticide residues during production. During the detection of pesticide residues in tea by chromatography-mass spectrometry and other methods, a strong matrix effect attributed to tea polyphenols and pigments is observed, which seriously impacts the analysis results. In this study, FeO

magnetic nanoparticles and boric acid-functionalized metal organic framework (BA-MOF) materials were combined to prepare a highly efficient adsorbent Fe

O

@BA-MOF for capturing tea polyphenols and pigments. An effective analysis method for pesticide residues in tea samples in combination with gas chromatography-mass spectrometry was established. The introduction of boronic acid ligands into the metal organic framework, as the recognition site of

-diols, enhanced the polyphenol capture ability. Adsorption of the pigment in the matrix was achieved through

interactions between the MOF ligand and the pigment. This new material has significant advantages such as rapid magnetic separation, large surface area, and abundant functional sites. Fe

O

@BA-MOF was prepared by employing simple conditions and characterized by Fouriertransform infrared spectroscopy, scanning electron microscopy, and X-ray diffractometry to identify its functional groups and morphology. After investigating the adsorption effect of different doses of Fe

O

@BA-MOF adsorbents (5, 10, 30, 50, and 80 mg) on tea polyphenols, 50 mg of the adsorbent was added to the tea matrix and shaken thoroughly. The tea polyphenol content in the matrix solution was determined using an ultraviolet spectrophotometer. The polyphenols were reduced by 74.58% within 5 min. The effect of solution pH (2.0, 4.0, 6.0, and 7.0) on the adsorption efficiency was investigated, and pH 7.0 was chosen as the optimal condition. By adjusting the pH of the solution, Fe

O

@BA-MOF could be recycled, and it maintained the excellent adsorption performance after four cycles of use. The introduction of Fe

O

magnetic nanoparticles led to rapid magnetic response characteristics during sample pretreatment and improved the pretreatment efficiency. In the actual application of tea pesticide detection, after Fe

O

@BA-MOF pretreatment, the average recovery rates of the ten pesticides were in the range of 75.8%-138.6%, and the RSD was in the range of 0.5%-18.7% (

=3). The Fe

O

@BA-MOF nanocomposite prepared by introducing the boric acid ligand into the MOF structure and incorporating Fe

O

magnetic nanoparticles could specifically adsorb the tea polyphenol matrix. When applied to the detection of pesticide residues in tea, it purifies the matrix and improves the detection efficiency, thus being suitable for the detection and analysis of pesticides in tea.

Boric acid as a promising agent in the treatment of ovarian cancer: Molecular mechanisms

Umit Cabus, Mucahit Secme, Cihan Kabukcu, Nazli Cil, Yavuz Dodurga, Gulcin Mete, Ibrahim Veysel FenkciPMID: 34175401 DOI: 10.1016/j.gene.2021.145799

Abstract

The aim of this study is to determine the therapeutic effects of boric acid cell proliferation, invasion, migration, colony formation, cell cycle and apoptosis mechanisms in ovarian cancer cell line under in vitro conditions.MDAH-2774 ovarian cancer cells were employed. Real-time PCR test was used to investigate changes in genes and proteins of cell cycle and apoptosis and identified miRNAs under the addition of boric acid. The apoptosis rates were calculated by TUNEL assay. Matrigel invasion, colony formation and Wound healing tests were used to determine invasion and migration. Oxidative stress index value was calculated for oxidative stress.

Boric acid inhibited cell proliferation, invasion, migration and colony formation, but induces apoptosis and oxidative stress. Also, the expression of miRNA-21, miRNA-200a, miRNA-130a and mi-RNA-224 (which are indicators of poor prognosis of ovarian cancer) decreased significantly.

The potential of boric acid as a natural molecule may supports its effectiveness in reducing adverse effects arising from conventional ovarian cancer treatments.

Assessment of consumer exposure to boron in cleaning products: a case study of Canada

Paul C DeLeo, Sharon B Stuard, Owen Kinsky, Christine Thiffault, Brittany BaischPMID: 34002669 DOI: 10.1080/10408444.2021.1911931

Abstract

Boron is an essential mineral for plants, and as such, is a normal dietary constituent for humans. Humans may be naturally exposed to boron through food and drinking water, or via anthropogenic sources such as consumer products. The World Health Organisation established an acceptable safe range of population mean intakes for boron of 1-13 mg/day. Most studies of dietary boron intake show a range of 1-2 mg/day. Consumer products have been estimated to contribute a geometric mean daily intake of 0.1 mg to total boron exposure; however, there are few published surveys of consumer exposure to boron from use of cleaning products. The Government of Canada published a draft screening assessment report of boric acid, its salts and precursors that included estimates of consumer exposure to boron found as ingredients in consumer products. The manufacturers of consumer cleaning products conducted a survey of boron content of current products and estimated exposure using the publicly available exposure tool ConsExpo Web. Dermal exposures to boron during cleaning product use were estimated to result in annual internal exposures ranging from ≪0.001 to 0.36 μg/kg bw/day based on dermal absorption of 0.5%. Using a conservative point of departure for hazard assessment (2,900 μg boron/kg bw/day), estimated margins of exposure for dermal exposures to boron from cleaning product use range from 8,056 to >1,000,000. This work demonstrates that exposure to boron from cleaning product use is very low and essentially insignificant when compared to other (e.g. dietary) sources of boron intake by Canadian consumers.Boric acid is as effective as hyaluronic acid-based agent in preventing intra-abdominal adhesions in a rat model

Murat Urkan, Hikmet Erhan GüvenPMID: 33884596 DOI: 10.14744/tjtes.2020.23460

Abstract

In this experimental rat model, we aimed to investigate boric acid's possible protective effect against the formation of post-operative abdominal adhesions through its anti-inflammatory and antioxidant properties.Forty healthy male albino rats were randomly and evenly allocated to vehicle, hyaluronic acid-based (HA-b) material, boric acid 50 (BA50), boric acid 100 (BA100), and sham groups. Intra-abdominal adhesions were induced by mechanical cecal abrasion. Macroscopic and pathologic assessments of the adhesions were done and tissue tumor necrosis factor-α (TNF-α) and transforming growth factor-β1 (TGF-β1) levels were measured.

Total abdominal adhesion scores were 129.7, 91.07, 53.77, 90.07, and 140.5 for the vehicle, HA-b, BA50, BA100, and sham groups, respectively, with the highest score indicating more severe adhesions. A significant difference in fibrosis scores was noted between both BA50 and BA100, and the sham group (p=0.018). When objective parameters were analyzed, TNF-α levels were significantly lower in the BA50 group than the sham, BA100, and vehicle groups (p=0.01, 0.019, and 0.03, respectively). TGF-β1 levels were also significantly lower in BA50 group than the sham, BA100, and the vehicle groups (p=0.013, 0.016, and 0.05, respectively). No difference was observed for any parameter between BA50 group and HA-b group.

Topical boric acid at a dose of 50 mg/kg is found safe and as effective as the hyaluronic acid-based agent in preventing postoperative abdominal adhesions in our rat model.

A mild and one-pot method to activate lignin-derived biomass by using boric acid for aqueous tetracycline antibiotics removal in water

Meng Yuan, Changsheng Li, Bingjie Zhang, Jianli Wang, Jianhui Zhu, Jiawen Ji, Yongqiang MaPMID: 34162102 DOI: 10.1016/j.chemosphere.2021.130877

Abstract

A mild and one-pot activation approach of activated carbon was found. The feasibility of boric acid as the activated reagent which was used for the adsorption of four tetracyclines antibiotics (TCs) in water. Boric acid activated carbon (BAC) from bioresource has a much higher removal efficiency than currently reported biochar. The maximum adsorption capacity of BAC is 173.9 mg/g for TCs. BAC is an ecofriendly, nontoxic, and low-cost absorbent from sawdust waste. BAC and TCs could keep coalescing at least 55 days on the surface without stable release. BAC was fully characterized by using scanning electron microscopy, X-ray photoelectron spectroscopy, X-ray diffraction, Raman, zeta potential, and Brunauer-Emmett-Teller analysis; the large surface area and rich pore structure were proved. The interaction between BAC and TCs are hydrogen bond interaction, π-π interaction, and electrostatic interaction. These interactions are also related to the surface charge of BAC and the TCs' species of ions in different pH. Furthermore, the adsorption kinetics and adsorption isotherm of BAC were studied thoroughly. The pseudo-first-order, pseudo-second-order, intra-particle diffusion, Elovich Langmuir, Freundlich, and Dubinin-Radushkevich models were fitted and the physical adsorption process was proved. After the study on adsorption thermodynamics, adsorption exhibits a spontaneous and favorable process.[A prospective randomized controlled study of the therapeutic effects of a self-developed novel low-temperature boric acid wet dressing on the face and neck wounds of patients with superficial burns]

M Liang, H X Luo, P Zhou, J DengPMID: 34167284 DOI: 10.3760/cma.j.cn501120-20200820-00383

Abstract

To observe and explore the clinical therapeutic effects of a self-developed novel low-temperature boric acid wet dressing on the face and neck wounds of patients with superficial burns.A prospective randomized controlled study was conducted. One hundred cases of superficial burn (sunburn) patients who met the inclusion criteria were admitted to Department of Dermatology of Chongqing Hospital of Traditional Chinese Medicine from October 2016 to June 2018, the course of sunburn was less than 15 days. According to the of random number table, the patients were divided into new dressing (ND) group (30 males and 20 females, aged (55±14) years) and conventional dressing (CD) group (28 males and 22 females, aged (59±12) years). Patients in ND group were treated with a self-developed new low-temperature boric acid wet dressing, and patients in CD group were treated with normal temperature boric acid solution wet dressing, 3 times a day. The Eczema area and severity index (EASI) score and Visual Analogue Scale (VAS) score of patients before and 14 days after treatment (patients discharged from hospital within 14 days were recorded on the day of discharge), the number of cured patients at 6, 8, 10, and 11 to 14 days after treatment, and the efficacy were compared between the patients in 2 groups. The nurse operators were investigated by self-made convenience questionnaire, and the time and convenience required of 2 dressings were compared. Data were statistically analyzed with independent sample

test or Mann-Whitey

test.

Before the treatment, the EASI and VAS score in those two groups showed no significantly difference (

=1.576, 1.492,

>0.05). At 14 days after treatment, the EASI score (2.4±0.4) points in ND Group was significantly lower than (4.6±0.7) points in CD Group (

=3.552,

<0.01); the VAS score (0.51±0.12) points in ND Group was significantly lower than (0.98±0.19) points in CD Group (

=3.496,

<0.01). At 14 days after treatment, the cured time of sunburns in ND Group was significantly shorter than that in CD Group (

=-6.690,

<0.01); the treatment effects of ND Group showed better than that in CD Group (

=3.387,

<0.01). The time for nurses operating ND was significantly shorter than that in CD (

=-5.575,

<0.01); the nurses also believed the operation of ND was more convenient than CD (

=-4.304,

<0.01).

Compared with that of CD, the application of ND can shorten the recovery time and improve the treatment efficiency. At the same time, the application of ND can significantly reduce the time of nursing operations, and the material is easy to use. This new material is worthy of clinical promotion for the treatment of superficial burns.

The role of monodentate tetrahedral borate complexes in boric acid binding to a soil organic matter analogue

Michael P Schmidt, Steven D Siciliano, Derek PeakPMID: 33721632 DOI: 10.1016/j.chemosphere.2021.130150

Abstract

Boron is an essential plant micronutrient responsible for several important functions. Boron availability in soils may be influenced by binding with soil organic matter (SOM), particularly with aromatic diol and polyphenol groups on SOM. The mechanism by which aromatic diols bind boron, however, remains unclear. The objective of this work is to further investigate interaction between boric acid and varying concentrations of an aromatic, polyphenolic SOM analogue (tannic acid at 5, 10 and 20 g L) from pH = 5-9. UV/Visible spectroscopy showed boric acid enhanced tannic acid deprotonation at pH = 7.0 and 9.0, resulting in singly deprotonated tannic acid subunits. Attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) showed boric acid/tannic acid binding for all concentrations at pH = 7 and 9, whereas binding at pH = 5.0 was observed only at 20 g L

tannic acid. Uncomplexed boron species were not evident at pH = 9.0, but were detectable at pH = 7.0 at lower tannic acid concentrations and prevalent at pH = 5.0, qualitatively indicating binding affinity increases from pH = 5.0 to 9.0. ATR-FTIR results indicated tetrahedral coordination of boron upon complexation to tannic acid with a monodentate mechanism. These results collectively highlight a transition of solution planar boric acid to a tetrahedral, monodentate coordination with a single phenol group in tannic acid polyphenols. This contrasts with previous spectroscopic studies, which indicated bidentate tetrahedral or monodentate trigonal planar orientations prevail at aromatic diol sites. This work presents a previously unobserved boric acid coordination mechanism to an SOM analogue and, therefore, may better inform prediction and modeling of boron behavior in soils.

Synthesis of dextrin-polyacrylamide and boric acid based tough and transparent, self-healing, superabsorbent film

Priya, Amit Kumar Sharma, Balbir Singh Kaith, Simran, Bhagyashree, Saiyam AroraPMID: 33862073 DOI: 10.1016/j.ijbiomac.2021.04.028

Abstract

Stretchabiliy, transparency and self-healing ability of bio-based materials are some of the important features for their utilization in the biomedical field. Recently, robust self-healing super porous materials possessing multifunctional nature have raised enormous interest among the researchers in order to design different materials which can be used in industrial, biomedical and pharmaceutical fields. Herein, a novel self-healing, stretchable and transparent superabsorbent film based on Dextrin-polyacrylamide and Boric Acid (D-cl-polyAAm) was synthesized using a free radical reaction mechanism. In distilled water, the maximum water absorptivity of the synthesized film was reported to be 3156% after the optimization of various reaction parameters. The film was also found to show structural integrity in urea solution, phosphate buffer and solutions of different pH. Lastly, the viscoelastic and self-healing analysis of the film suggested its utility towards biomedical field.

Boron-enriched polyvinyl-alcohol/boric-acid nanoparticles for boron neutron capture therapy

Wei-Jen Chan, Han-Lin Cho, Venkanagouda Goudar, Sasinan Bupphathong, Chi-Hung Shu, Chi Kung, Fan-Gang TsengPMID: 33599549 DOI: 10.2217/nnm-2020-0401

Abstract

Due to the noninvasive nature of boron neutron capture therapy (BNCT), it is considered a promising cancer treatment method.To investigate whether polyvinyl alcohol/boric acid crosslinked nanoparticles (PVA/BA NPs) are an efficient delivery system for BNCT.

PVA/BA NPs were synthesized and cocultured with brain and oral cancers cells for BNCT.

PVA/BA NPs had a boron-loading capacity of 7.83 ± 1.75 w/w%. They accumulated in brain and oral cancers cells at least threefold more than in fibroblasts and macrophages. The IC

values of the brain and oral cancers cells were at least ninefold and sixfold lower than those of fibroblasts and macrophages, respectively.

Theoretically, PVA/BA NPs target brain and oral cancers cells and could offer improved therapeutic outcomes of BNCT.

Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control

Marton Szigeti, Agnes Meszaros-Matwiejuk, Dora Molnar-Gabor, Andras GuttmanPMID: 33558961 DOI: 10.1007/s00216-020-03119-0